molecular formula C48H60ClN5O12 B590071 Proglumetacin-d4 Dioxalate CAS No. 1346597-85-0

Proglumetacin-d4 Dioxalate

Cat. No.: B590071
CAS No.: 1346597-85-0
M. Wt: 938.505
InChI Key: PXDVAHRYYJUKDC-OHPGHNMMSA-N
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Description

Proglumetacin-d4 Dioxalate is a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory and analgesic properties. It is a deuterated form of Proglumetacin, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Proglumetacin-d4 Dioxalate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.

    Biology: Employed in cellular and molecular biology to investigate the effects of deuterium on biological systems.

    Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of NSAIDs.

    Industry: Applied in the development of new drugs and therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proglumetacin-d4 Dioxalate involves multiple steps, starting from the basic structure of Proglumetacin. The process includes the introduction of deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The final step involves the formation of the dioxalate salt, which enhances the stability and solubility of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity deuterated reagents is crucial to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Proglumetacin-d4 Dioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in halogenated derivatives .

Mechanism of Action

Proglumetacin-d4 Dioxalate exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Proglumetacin-d4 Dioxalate is unique due to its deuterium labeling, which enhances its stability and alters its metabolic profile. This makes it particularly useful in research settings where precise control over metabolic pathways is required .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Proglumetacin-d4 Dioxalate involves the incorporation of four deuterium isotopes into the Proglumetacin molecule. This can be achieved through a series of chemical reactions that introduce the deuterium atoms at specific positions in the molecule. The dioxalate salt of Proglumetacin-d4 is then formed by reacting Proglumetacin-d4 with oxalic acid.", "Starting Materials": [ "Proglumetacin", "Deuterium gas", "Lithium aluminum deuteride", "Hydrochloric acid", "Sodium hydroxide", "Oxalic acid" ], "Reaction": [ "Step 1: Deuterium gas is introduced into a reaction vessel containing Proglumetacin and a catalyst such as palladium or platinum. The deuterium atoms replace the hydrogen atoms in the molecule at specific positions.", "Step 2: The Proglumetacin-d4 product is isolated and purified.", "Step 3: Lithium aluminum deuteride is added to Proglumetacin-d4 in anhydrous ether to reduce the ketone group to an alcohol.", "Step 4: Hydrochloric acid is added to the reaction mixture to protonate the alcohol and form the corresponding chloride salt.", "Step 5: Sodium hydroxide is added to the reaction mixture to neutralize the acid and form the free base.", "Step 6: Oxalic acid is added to the free base to form the dioxalate salt of Proglumetacin-d4.", "Step 7: The final product is isolated and purified." ] }

CAS No.

1346597-85-0

Molecular Formula

C48H60ClN5O12

Molecular Weight

938.505

IUPAC Name

3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;oxalic acid

InChI

InChI=1S/C46H58ClN5O8.C2H2O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;3-1(4)2(5)6/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);(H,3,4)(H,5,6)/i28D2,30D2;

InChI Key

PXDVAHRYYJUKDC-OHPGHNMMSA-N

SMILES

CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O

Synonyms

1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl-d4 Ester Dioxalate;  (+/-)-Proglumetacin-d4 Dioxalate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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